molecular formula C16H17N3O2 B12157229 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide

Cat. No.: B12157229
M. Wt: 283.32 g/mol
InChI Key: TZBMDSYYJWPYBD-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide is a synthetic organic compound that features both an oxazole and an indole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,3-diketone, with an amine and an oxidizing agent.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the oxazole and indole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could potentially reduce the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the oxazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-3-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-pyrrol-6-yl)propanamide: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

The unique combination of the oxazole and indole moieties in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C16H17N3O2/c1-10-14(11(2)21-19-10)5-6-16(20)18-13-4-3-12-7-8-17-15(12)9-13/h3-4,7-9,17H,5-6H2,1-2H3,(H,18,20)

InChI Key

TZBMDSYYJWPYBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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